molecular formula C15H19BrO B1510520 (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol CAS No. 731018-47-6

(E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol

Cat. No. B1510520
CAS RN: 731018-47-6
M. Wt: 295.21 g/mol
InChI Key: FGALZGLGINRBDB-UVTDQMKNSA-N
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Description

(E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol, also known as Br-CPP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of cyclohexylphenol and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

X-Ray Crystallographic and Theoretical Studies

A study involving a structurally related compound explored its X-ray crystallography and theoretical calculations to understand the molecule's preferred conformation for biological activity, specifically its anticonvulsant property. This research underscores the importance of the enaminone system and 4-bromophenyl group in conferring biological activities, suggesting potential areas for designing new anticonvulsant agents (Edafiogho et al., 2003).

Synthesis and Structural Characterizations

Another study focused on synthesizing and characterizing a new chalcone structure, "(E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one," highlighting its physical and spectroscopic properties. Quantum chemical investigations provided insights into its structural, spectral properties, and antimicrobial activities, showcasing the compound's potential in materials science and pharmacology (Thanigaimani et al., 2015).

Nonlinear Optical Properties

Research on novel noncentrosymmetric donor-acceptor chalcone derivatives, including "(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one," revealed their promising optoelectronic and charge transport properties. These findings suggest the compound's suitability for use in semiconductor devices, based on comprehensive experimental and quantum chemical analyses (Shkir et al., 2019).

Reaction Mechanisms and Molecular Systems

A study on the reaction between "(E)-3,3,3-trichloro-1-nitroprop-1-ene" and a related compound explored the formation of nitro-functionalized pyrazole analogs. This research highlights the unexpected reaction pathways and the potential for creating novel molecular systems with specific regioselectivity (Kula et al., 2022).

Future Directions

: ChemScene: (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol : Biosynth: Product Specification : BLD Pharm: this compound

properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-cyclohexylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h6-10,12,17H,1-5,11H2/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGALZGLGINRBDB-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C(CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C(/CO)\C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736394
Record name (2E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731018-47-6
Record name (2E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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